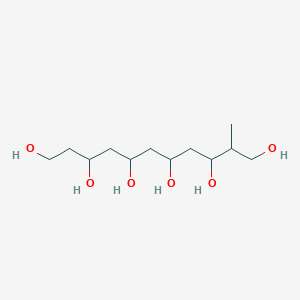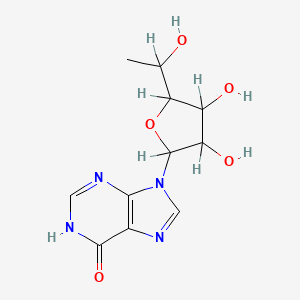
N''-tert-Butyl-N,N,N',N'-tetrapropan-2-ylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine: is a chemical compound characterized by its unique structure, which includes a tert-butyl group and multiple propan-2-yl groups attached to a guanidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine typically involves the reaction of tert-butylamine with a suitable guanidine precursor under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the propan-2-yl groups is replaced by another nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced guanidine compounds.
科学研究应用
Chemistry: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications. Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and cellular pathways is of particular interest in drug development.
Industry: In industrial applications, N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for producing high-performance polymers with specific properties.
作用机制
The mechanism of action of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and modulating the associated biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
N-tert-Butyl-N,N-dimethylformamidine: A compound with a similar tert-butyl group but different substituents on the guanidine core.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, used as a spin trap in radical chemistry.
Uniqueness: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is unique due to its multiple propan-2-yl groups, which confer distinct chemical and physical properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
81236-10-4 |
|---|---|
分子式 |
C17H37N3 |
分子量 |
283.5 g/mol |
IUPAC 名称 |
2-tert-butyl-1,1,3,3-tetra(propan-2-yl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-12(2)19(13(3)4)16(18-17(9,10)11)20(14(5)6)15(7)8/h12-15H,1-11H3 |
InChI 键 |
KKGBNESHCVKVFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=NC(C)(C)C)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


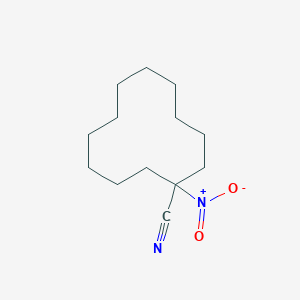
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
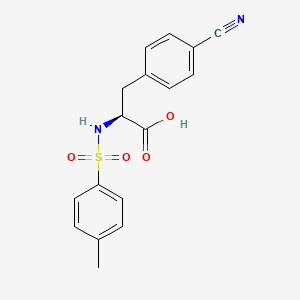
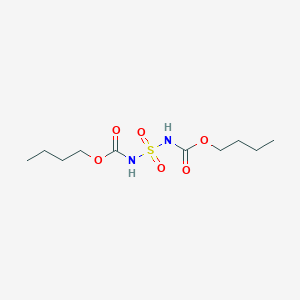
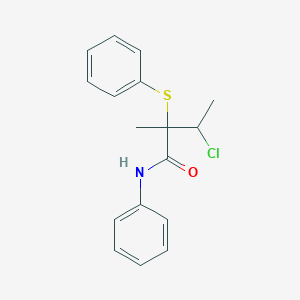
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
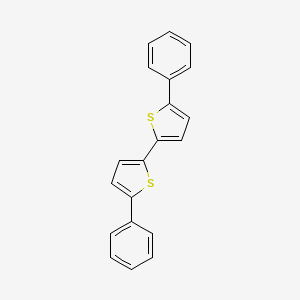
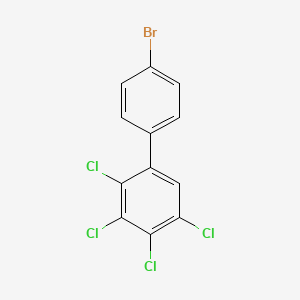
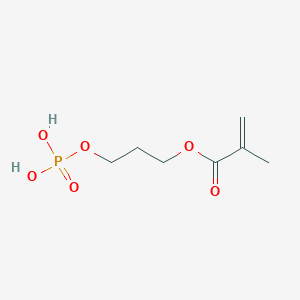
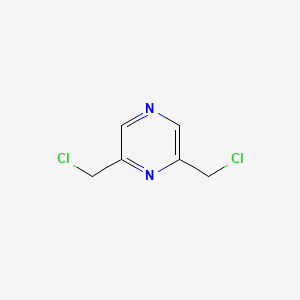
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
